molecular formula C20H15ClN2OS2 B2400005 3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 392249-00-2

3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2400005
CAS No.: 392249-00-2
M. Wt: 398.92
InChI Key: JIYJWOXXFMCWDS-UHFFFAOYSA-N
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Description

Structure and Synthesis: The compound features a benzothiophene core substituted with a chlorine atom at position 3 and a carboxamide group at position 2. This carboxamide bridges to a 1,3-thiazole ring substituted at position 5 with a 4-ethylphenyl group. The structure is confirmed via SMILES notation (CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl) and InChI descriptors .

Properties

IUPAC Name

3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2OS2/c1-2-12-7-9-13(10-8-12)16-11-22-20(26-16)23-19(24)18-17(21)14-5-3-4-6-15(14)25-18/h3-11H,2H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYJWOXXFMCWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide (DMF), and elevated temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Key Compounds :
Compound Name Substituent on Thiazole Molecular Weight (g/mol) Key Properties/Activities References
Target compound 4-Ethylphenyl 398.9 High lipophilicity
3-Chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide (CAS 5701-74-6) 2,4-Dimethylphenyl 398.9 Structural analog; no activity reported
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (Compound 5f) 2,4-Dichlorobenzyl 395.3 Cytotoxic and cytostatic effects

Analysis :

  • The 4-ethylphenyl group in the target compound contributes to steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller substituents (e.g., methyl or halogen groups).
  • Compound 5f (2,4-dichlorobenzyl substituent) demonstrates significant anticancer activity, suggesting that electron-withdrawing groups (e.g., Cl) on the benzyl moiety enhance cytotoxicity .

Variations in the Core Heterocyclic System

Benzothiophene vs. Benzothiazole vs. Indole Derivatives :
Compound Name Core Structure Key Features References
Target compound Benzothiophene Chlorine at position 3; carboxamide linkage to thiazole
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Benzothiazole Methoxy group enhances electron density; bioactive in heterocyclic studies
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide Indole Thiazolidinone ring; trifluoromethyl group improves metabolic stability

Analysis :

  • Benzothiophene (target compound) vs. benzothiazole : The sulfur atom in benzothiophene may alter π-stacking interactions compared to benzothiazole’s nitrogen, affecting binding to hydrophobic pockets.
  • Indole derivatives (e.g., ) often exhibit enhanced planarity and hydrogen-bonding capacity due to the indole NH group, which is absent in the target compound.

Agonists of Smoothened (SMO) Receptor

SAG and Derivatives :
Compound Name Key Modifications Activity References
SAG (3-chloro-N-[4-(methylamino)cyclohexyl]-N-[3-(pyridin-4-yl)benzyl]benzo[b]thiophene-2-carboxamide) Methylamino cyclohexyl + pyridinylbenzyl groups Potent SMO agonist; activates GLI pathway
Target compound 4-Ethylphenyl-thiazole Structural similarity but untested for SMO

Analysis :

  • SAG incorporates a pyridinylbenzyl group and methylamino cyclohexyl moiety, enabling dual interactions with SMO’s transmembrane domains.

Structural Characterization and Computational Tools

  • X-ray Crystallography : Used to confirm the (E)-configuration of imine functionalities in related compounds (e.g., ). The target compound’s structure could be validated similarly .
  • Software : SHELX programs (e.g., SHELXL for refinement) and ORTEP-3 (for graphical representation) are critical for structural elucidation .

Biological Activity

3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure suggests that it may interact with various biological targets, making it a candidate for further investigation.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. In studies, compounds with thiazole rings demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaActivity (MIC)
Thiazole Derivative AStaphylococcus aureus32 µg/mL
Thiazole Derivative BEscherichia coli16 µg/mL
This compoundTBDTBD

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. For example, certain thiazole-containing compounds have been shown to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism often involves disruption of microtubule dynamics, leading to apoptosis in cancer cells.

Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of a series of thiazole derivatives, including those structurally related to our compound of interest. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines, suggesting that modifications to the thiazole ring can enhance biological activity .

Table 2: Cytotoxicity Data for Thiazole Derivatives

Compound NameCell LineIC50 (µM)
Compound XMCF-70.5
Compound YA5491.2
This compoundTBD

The proposed mechanisms for the biological activity of thiazole derivatives include:

  • Inhibition of Key Enzymes : Thiazoles may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Disruption of Microtubule Dynamics : Similar compounds have been documented to interfere with microtubule formation, leading to cell cycle arrest.
  • Induction of Apoptosis : Many thiazole derivatives promote apoptosis in cancer cells by activating intrinsic pathways.

Q & A

Basic: What are the standard synthetic routes for 3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,3-thiazol-2-amine intermediate via cyclization of 2-amino-5-(4-ethylphenyl)thiazole with chloroacetyl chloride in dioxane under triethylamine catalysis (20–25°C) .
  • Step 2: Coupling the thiazole intermediate with 3-chloro-1-benzothiophene-2-carboxylic acid derivatives using carbodiimide-based coupling reagents (e.g., EDC/HOBt).
  • Optimization: Reaction conditions (solvent polarity, temperature) must be tailored to minimize side products. For example, ethanol-DMF mixtures are used for recrystallization to ensure purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., ethylphenyl CH₃ at δ 1.2–1.4 ppm, thiazole protons at δ 7.5–8.0 ppm).
    • ¹³C NMR confirms carbonyl (C=O, ~165–170 ppm) and benzothiophene carbons .
  • Infrared (IR) Spectroscopy: Detects amide C=O stretches (~1680 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected at m/z 439.06 for C₂₁H₁₆ClN₂O₂S) .

Advanced: How does the ethylphenyl substituent influence biological activity compared to structural analogs?

Answer:

  • Comparative SAR Studies:
    • Replacement of fluorophenyl () with ethylphenyl enhances lipophilicity, improving membrane permeability .
    • Ethyl groups may reduce steric hindrance, facilitating target binding (e.g., kinase active sites) .
  • Data from Analogs:
    • 4-Chlorophenyl derivatives exhibit stronger antimicrobial activity but lower solubility .
    • Ethylphenyl analogs show intermediate potency in kinase inhibition assays, suggesting a balance between hydrophobicity and target affinity .

Advanced: What experimental strategies resolve contradictions in reported biological targets?

Answer:

  • Case Study: Conflicting reports on MAP kinase 1 () vs. tubulin inhibition (analogous benzothiophenes in ):
    • Target Validation: Use isoform-specific inhibitors (e.g., SB203580 for MAPK) in competitive binding assays.
    • Cellular Assays: Compare effects on cell cycle (MAPK-dependent) vs. microtubule dynamics (tubulin-dependent) .
  • Structural Analysis: Molecular docking studies highlight key interactions (e.g., ethylphenyl with MAPK1’s hydrophobic pocket) .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Answer:

  • Critical Parameters:
    • Solvent Choice: Dioxane enhances cyclization efficiency over THF due to higher boiling point and polarity .
    • Catalyst Loading: Triethylamine (1.4 eq.) minimizes HCl byproduct formation during thiazole ring closure .
    • Workup: Precipitation at pH 8–9 (ammonia solution) improves yield by 15–20% compared to acidic conditions .
  • Scale-Up Challenges:
    • Column chromatography is replaced with recrystallization (ethanol-DMF) for cost-effective purification .

Advanced: What computational methods support the design of derivatives with enhanced activity?

Answer:

  • Molecular Dynamics (MD): Simulates ligand-protein stability (e.g., benzothiophene-carboxamide binding to MAPK1 over 100 ns trajectories) .
  • QSAR Models:
    • LogP values >3.5 correlate with improved CNS penetration but reduced aqueous solubility .
    • Electron-withdrawing groups (e.g., Cl) at position 3 of benzothiophene enhance electrophilic reactivity for covalent target binding .

Advanced: How do researchers address discrepancies in cytotoxicity data across cell lines?

Answer:

  • Methodological Adjustments:
    • Normalize cytotoxicity assays (e.g., MTT) to cell doubling times and confluence levels.
    • Use isogenic cell lines to isolate genetic factors (e.g., p53 status in ).
  • Meta-Analysis:
    • Pool data from multiple studies (e.g., IC₅₀ ranges: 2–15 µM in leukemia vs. 20–50 µM in solid tumors) to identify tissue-specific resistance mechanisms .

Advanced: What are the key challenges in crystallizing this compound for X-ray studies?

Answer:

  • Crystallization Issues:
    • Low solubility in common solvents (e.g., DMSO) necessitates mixed-solvent systems (e.g., DMF/water).
    • Polymorphism risks require slow evaporation at controlled humidity .
  • Successful Cases:
    • Analogous benzothiophene-carboxamides crystallize in monoclinic systems (space group P2₁/c), with unit cell parameters refined to ±0.05 Å .

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